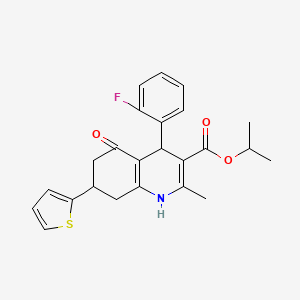![molecular formula C34H38N2O5 B11641153 10-hexanoyl-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11641153.png)
10-hexanoyl-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 10-hexanoyl-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one es una molécula orgánica compleja que presenta un núcleo dibenzo[b,e][1,4]diazepin-1-one
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 10-hexanoyl-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one se puede lograr mediante un proceso de varios pasos que involucra los siguientes pasos clave:
Formación del núcleo Dibenzo[b,e][1,4]diazepin-1-one: Este paso implica la ciclación de precursores apropiados en condiciones ácidas o básicas para formar el núcleo dibenzo[b,e][1,4]diazepin-1-one.
Introducción del grupo hexanoil: El grupo hexanoil se puede introducir mediante reacciones de acilación utilizando cloruro de hexanoilo en presencia de una base adecuada, como piridina o trietilamina.
Unión de los grupos fenil y trimetoxifenil: Estos grupos se pueden introducir mediante reacciones de alquilación o acilación de Friedel-Crafts utilizando precursores apropiados de fenil y trimetoxifenil.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr rendimientos y pureza más altos. Esto puede incluir el uso de sistemas catalíticos avanzados, reactores de flujo continuo y técnicas de purificación como cromatografía y cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto 10-hexanoyl-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción utilizando reactivos como hidruro de aluminio y litio o borohidruro de sodio se pueden emplear para reducir los grupos carbonilo a alcoholes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como metóxido de sodio en metanol.
Productos principales formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El compuesto 10-hexanoyl-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades anticancerígenas, antiinflamatorias y antimicrobianas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor para la síntesis de compuestos funcionalizados.
Mecanismo De Acción
El mecanismo de acción de 10-hexanoyl-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Inhibición de enzimas: Uniéndose e inhibiendo la actividad de enzimas clave involucradas en los procesos celulares.
Modulación de receptores: Interactuando con receptores celulares para modular vías de señalización.
Inducción de apoptosis: Activando la muerte celular programada en células cancerosas a través de la activación de vías apoptóticas.
Comparación Con Compuestos Similares
Compuestos similares
10-hexanoyl-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: comparte similitudes estructurales con otros derivados de dibenzo[b,e][1,4]diazepin-1-one, como:
Unicidad
La singularidad de this compound radica en su combinación específica de grupos funcionales, que confieren propiedades químicas distintas y posibles actividades biológicas. La presencia del grupo trimetoxifenil, en particular, mejora su potencial farmacológico y lo diferencia de otros compuestos similares.
Propiedades
Fórmula molecular |
C34H38N2O5 |
|---|---|
Peso molecular |
554.7 g/mol |
Nombre IUPAC |
5-hexanoyl-9-phenyl-6-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C34H38N2O5/c1-5-6-8-17-31(38)36-27-16-12-11-15-25(27)35-26-18-23(22-13-9-7-10-14-22)19-28(37)32(26)33(36)24-20-29(39-2)34(41-4)30(21-24)40-3/h7,9-16,20-21,23,33,35H,5-6,8,17-19H2,1-4H3 |
Clave InChI |
RSJHOOMZERZSPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC(=C(C(=C5)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dibutyl-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide](/img/structure/B11641070.png)
![2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641072.png)

![(5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11641082.png)


![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641115.png)
![2-(4-chlorophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate](/img/structure/B11641122.png)
![methyl (4Z)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11641132.png)
![(6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641133.png)
![{3-[(dimethylcarbamoyl)oxy]pyridin-2-yl}-N,N-dimethyl-N-{[(2-propylpentanoyl)oxy]methyl}methanaminium](/img/structure/B11641140.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11641149.png)


